

# Why did Olumacostat Glasaretil fail in phase 3 clinical trials?

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## Compound of Interest

Compound Name: *Olumacostat Glasaretil*

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## Olumacostat Glasaretil: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating **Olumacostat Glasaretil**.

### Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for **Olumacostat Glasaretil**?

A1: **Olumacostat Glasaretil** was designed as a topical inhibitor of acetyl-CoA carboxylase (ACC).[1][2][3] ACC is the enzyme that catalyzes the first, rate-limiting step in the de novo synthesis of fatty acids.[4][5][6][7] By inhibiting ACC in the sebaceous glands, **Olumacostat Glasaretil** aimed to reduce the production of sebum, a key factor in the pathogenesis of acne vulgaris.[1][8] Over 80% of the components of human sebum contain fatty acids.[7][8]

Q2: Why did **Olumacostat Glasaretil** fail in its Phase 3 clinical trials?

A2: **Olumacostat Glasaretil** failed in its two Phase 3 pivotal trials, CLAREOS-1 and CLAREOS-2, because it did not meet the co-primary endpoints for efficacy.[9][10] The drug did not demonstrate a statistically significant improvement in reducing acne lesions or in the Investigator's Global Assessment (IGA) score compared to the vehicle control.[9][10] Following

these results, Dermira, the biopharmaceutical company that developed the drug, announced the discontinuation of its development program.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Q3: Was the failure of **Olumacostat Glasaretil** in Phase 3 related to safety concerns?

A3: No, the failure was not attributed to safety concerns. Consistent with its Phase 2a and 2b studies, **Olumacostat Glasaretil** was well-tolerated in the Phase 3 trials.[\[9\]](#)[\[10\]](#) Reported adverse events were predominantly mild to moderate in severity, and there were no treatment-related serious adverse events reported.[\[9\]](#)[\[10\]](#)

## Troubleshooting Guide

Issue: Discrepancy between Phase 2 and Phase 3 Efficacy Results

Researchers may question why **Olumacostat Glasaretil** showed promising results in Phase 2 trials but failed to demonstrate efficacy in Phase 3. This section provides a comparative analysis of the data.

### Summary of Phase 2b Efficacy Data

In a Phase IIb double-blind, dose-ranging, vehicle-controlled trial, **Olumacostat Glasaretil** (OG) showed a statistically significant reduction in both inflammatory and non-inflammatory acne lesions compared to the vehicle.[\[2\]](#) The most significant improvements were observed with the 7.5% concentration applied twice daily.[\[2\]](#)

| Efficacy Endpoint (12 weeks)               | OG 7.5% Twice Daily | Vehicle (Combined) | p-value |
|--|---------------------|--------------------|---------|
| Mean Reduction in Inflammatory Lesions     | -15.0               | -10.7              | p=0.001 |
| Mean Reduction in Non-inflammatory Lesions | -17.5               | -9.3               | p<0.001 |

### Summary of Phase 3 Efficacy Data (CLAREOS-1 & CLAREOS-2)

The Phase 3 program, which included two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials, did not replicate the statistically significant efficacy observed in Phase 2.[9]

Table 1: Absolute Change in Lesion Counts from Baseline at Week 12[9]

| Trial     | Treatment Group           | Mean Reduction in Inflammatory Lesions | Mean Reduction in Non-inflammatory Lesions |
|-----------|---------------------------|--|--|
| CLAREOS-1 | Olumacostat<br>Glasaretil | 14.3                                   | 14.8                                       |
| Vehicle   | 13.7                      | 11.2                                   |  |
| CLAREOS-2 | Olumacostat<br>Glasaretil | 16.6                                   | 17.8                                       |
| Vehicle   | 15.3                      | 17.4                                   |  |

Table 2: Investigator's Global Assessment (IGA) Score at Week 12[9]

| Trial     | Treatment Group        | Percentage of Patients with $\geq 2$ -grade Improvement and Score of 0 or 1 |
|-----------|------------------------|---|
| CLAREOS-1 | Olumacostat Glasaretil | 19.1%   |
| Vehicle   | 20.8%                  |   |
| CLAREOS-2 | Olumacostat Glasaretil | 16.3%   |
| Vehicle   | 11.8%                  |   |

## Experimental Protocols & Methodologies

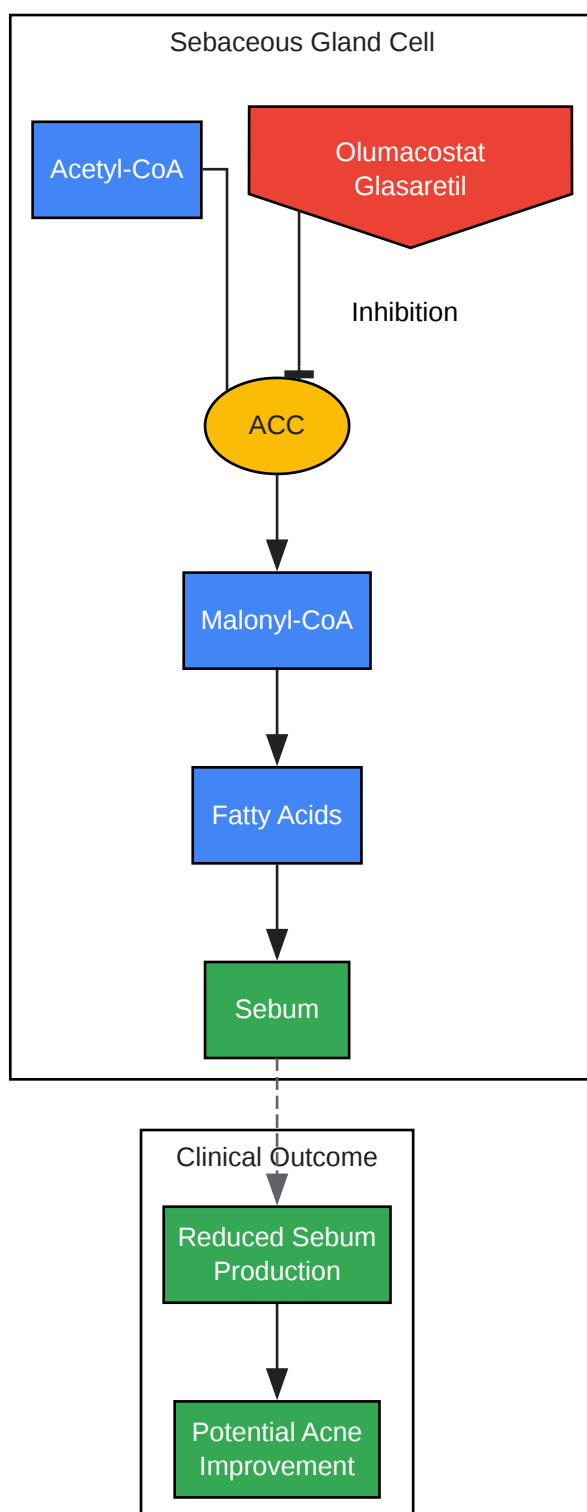
### Phase 3 Clinical Trial Design (CLAREOS-1 & CLAREOS-2)

A general outline of the experimental protocol for the Phase 3 trials is provided below.

- Study Design: The Phase 3 program consisted of two randomized, multi-center, double-blind, parallel-group, vehicle-controlled trials.[9]
- Participants: A total of 1,503 patients aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94 sites in the United States, Canada, and Australia.[9]
- Randomization and Treatment: Patients were randomized to receive either **Olumacostat Glasaretil** or a vehicle control.
- Dosage and Administration: The treatment was applied topically.
- Primary Efficacy Endpoints:
  - The absolute change from baseline in inflammatory lesion counts at week 12.[9]
  - The absolute change from baseline in non-inflammatory lesion counts at week 12.[9]
  - The percentage of patients achieving at least a two-grade improvement from baseline to a final grade of "clear" or "almost clear" (a score of 0 or 1) on the 5-point Investigator's Global Assessment (IGA) scale at week 12.[9]
- Safety Assessments: Adverse events were monitored throughout the trials.

## Visualizations

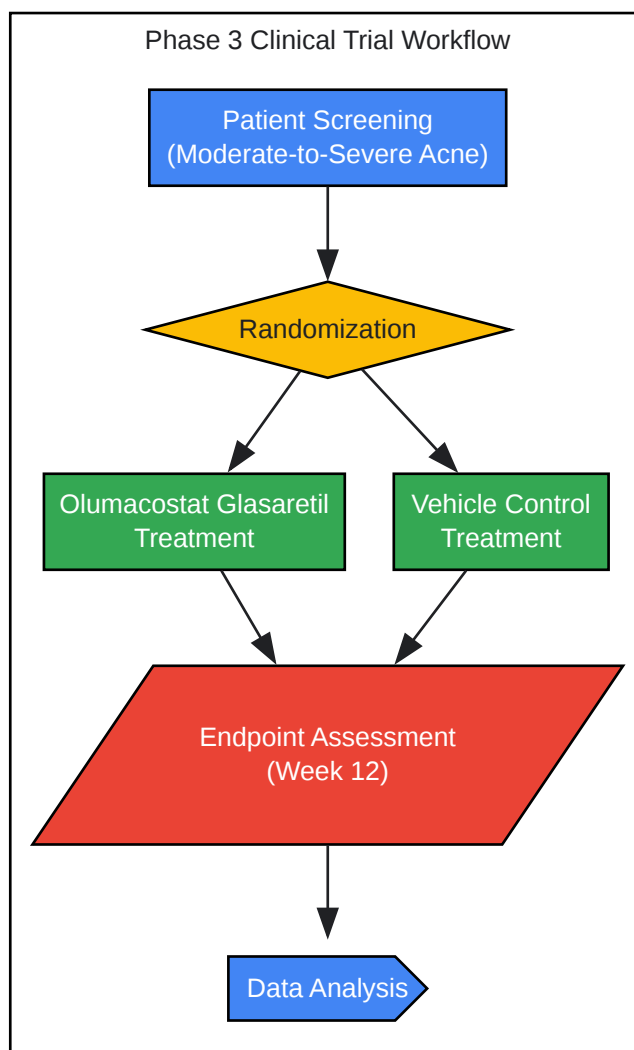
### Signaling Pathway



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Caption: Mechanism of Action of **Olumacostat Glasaretil**.

## Experimental Workflow



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Caption: **Olumacostat Glasaretil** Phase 3 Clinical Trial Workflow.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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